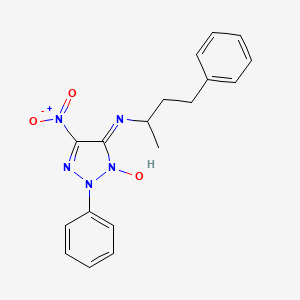
N-(1-methyl-3-phenylpropyl)-5-nitro-2-phenyl-2H-1,2,3-triazol-4-amine 3-oxide
Übersicht
Beschreibung
N-(1-methyl-3-phenylpropyl)-5-nitro-2-phenyl-2H-1,2,3-triazol-4-amine 3-oxide, also known as MNPAO, is a chemical compound with potential applications in scientific research.
Wissenschaftliche Forschungsanwendungen
N-(1-methyl-3-phenylpropyl)-5-nitro-2-phenyl-2H-1,2,3-triazol-4-amine 3-oxide has shown potential as a research tool due to its ability to selectively bind to and inhibit the activity of certain enzymes. Specifically, this compound has been shown to inhibit the activity of monoamine oxidase A (MAO-A), an enzyme involved in the breakdown of neurotransmitters such as serotonin and norepinephrine. This inhibition can lead to increased levels of these neurotransmitters in the brain, which can have implications for the treatment of various psychiatric disorders such as depression and anxiety.
Wirkmechanismus
N-(1-methyl-3-phenylpropyl)-5-nitro-2-phenyl-2H-1,2,3-triazol-4-amine 3-oxide works by binding to the active site of MAO-A and irreversibly inhibiting its activity. This inhibition leads to an accumulation of neurotransmitters in the brain, which can have various effects on behavior and mood.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are largely related to its ability to inhibit MAO-A activity. This can lead to increased levels of neurotransmitters such as serotonin and norepinephrine in the brain, which can have various effects on behavior and mood. Additionally, this compound has been shown to have antioxidant properties, which may have implications for the treatment of various oxidative stress-related disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(1-methyl-3-phenylpropyl)-5-nitro-2-phenyl-2H-1,2,3-triazol-4-amine 3-oxide in lab experiments is its ability to selectively inhibit MAO-A activity, which can be useful for studying the role of this enzyme in various physiological processes. However, one limitation of using this compound is its irreversible inhibition of MAO-A, which can make it difficult to study the effects of transient changes in MAO-A activity.
Zukünftige Richtungen
There are several potential future directions for research involving N-(1-methyl-3-phenylpropyl)-5-nitro-2-phenyl-2H-1,2,3-triazol-4-amine 3-oxide. One area of interest is the development of this compound analogs with improved selectivity and potency for MAO-A inhibition. Additionally, this compound may have potential applications in the treatment of various psychiatric and neurological disorders, and further research is needed to explore these possibilities. Finally, this compound's antioxidant properties may have implications for the treatment of various oxidative stress-related disorders, and further research is needed to explore these potential therapeutic applications.
Eigenschaften
IUPAC Name |
3-hydroxy-5-nitro-2-phenyl-N-(4-phenylbutan-2-yl)triazol-4-imine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O3/c1-14(12-13-15-8-4-2-5-9-15)19-17-18(23(25)26)20-21(22(17)24)16-10-6-3-7-11-16/h2-11,14,24H,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZCXAIMXEAEFLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)N=C2C(=NN(N2O)C3=CC=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-(6-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-[2-(4-morpholinyl)phenyl]acetamide](/img/structure/B4187818.png)
![2-[(2-furylmethyl)amino]-N-(2-phenylethyl)-2-thioxoacetamide](/img/structure/B4187826.png)
![ethyl 2-({[3-(3-bromophenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4187829.png)
![4-{2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-2-oxoethoxy}-N-(4-fluorophenyl)benzenesulfonamide](/img/structure/B4187837.png)
![N-(1,3-benzodioxol-5-ylmethyl)-1-[(3-chloro-4-methoxyphenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4187839.png)

![N-[(1-propyl-1H-benzimidazol-2-yl)methyl]acetamide](/img/structure/B4187845.png)
![2-(methylthio)-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B4187853.png)
![N-ethyl-N-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-4-methylbenzenesulfonamide](/img/structure/B4187859.png)
![N~2~-(3-chloro-4-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(1-pyrrolidinylcarbonyl)phenyl]glycinamide](/img/structure/B4187874.png)
![1-[5-(4-chlorophenyl)-2-furoyl]-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine](/img/structure/B4187875.png)
![N-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-N',N'-dimethyl-N-phenylsulfamide](/img/structure/B4187883.png)